![molecular formula C18H14N4OS2 B2444684 N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide CAS No. 1207024-40-5](/img/no-structure.png)

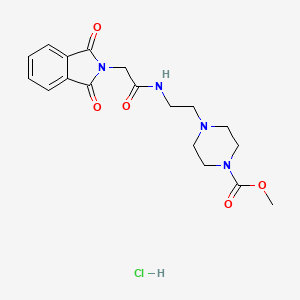

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

- Studies on thiophene analogs, including compounds with modifications similar to the one you're interested in, focus on synthesizing molecules to evaluate their potential carcinogenicity. Such research indicates a broader interest in modifying aromatic compounds to study their biological activity and safety profile (Ashby et al., 1978).

Molecular Docking and Antimicrobial Activity

- Research involving molecular docking and synthesis of benzo-fused nitrogen-containing heterocycles aims at discovering new antimicrobial agents. This approach underscores the relevance of structural analogs in developing treatments for microbial resistance (PatilTejaswini & Amrutkar Sunil, 2021).

Pharmacophoric Importance in Medicinal Chemistry

- The pyrazole moiety, integral to the compound you're interested in, is highlighted for its significance in medicinal chemistry. Pyrazoles are pivotal in designing molecules with a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory effects (Dar & Shamsuzzaman, 2015).

Advanced Drug Discovery and Design

- The synthesis of quinazoline derivatives, reflecting the broader class of heterocycles to which the compound is related, shows the ongoing efforts in drug discovery. These efforts aim to develop new therapeutic agents by exploring the chemical space around biologically active scaffolds (Moorthy et al., 2023).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide involves the condensation of 3-(1H-pyrazol-3-yl)aniline with 2-(benzo[d]thiazol-2-ylthio)acetic acid, followed by acetylation of the resulting product.", "Starting Materials": [ "3-(1H-pyrazol-3-yl)aniline", "2-(benzo[d]thiazol-2-ylthio)acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 3-(1H-pyrazol-3-yl)aniline and 2-(benzo[d]thiazol-2-ylthio)acetic acid in methanol and add triethylamine. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with diethyl ether and dry it under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in acetic anhydride and add a catalytic amount of hydrochloric acid. Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture and add water. Extract the product with diethyl ether and wash the organic layer with sodium bicarbonate solution and brine.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of methanol and diethyl ether as the eluent to obtain the final product, N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide." ] } | |

CAS RN |

1207024-40-5 |

Molecular Formula |

C18H14N4OS2 |

Molecular Weight |

366.46 |

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |

InChI |

InChI=1S/C18H14N4OS2/c23-17(11-24-18-21-15-6-1-2-7-16(15)25-18)20-13-5-3-4-12(10-13)14-8-9-19-22-14/h1-10H,11H2,(H,19,22)(H,20,23) |

InChI Key |

UADKGZVVXJSETP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C4=CC=NN4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)

![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)

![2,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2444616.png)

![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)

dimethylsilane](/img/structure/B2444621.png)

![3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444624.png)